molecular formula C12H12BrN3 B14848180 N-Benzyl-4-bromo-N-methylpyrimidin-2-amine

N-Benzyl-4-bromo-N-methylpyrimidin-2-amine

Cat. No.: B14848180
M. Wt: 278.15 g/mol
InChI Key: WQZYKKBDIGJFNV-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C12H12BrN3 and a molecular weight of 278.15 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by benzylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The benzylation step involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-bromo-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of N-benzyl-4-bromo-N-methylpyrimidin-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of N-benzyl-4-azido-N-methylpyrimidin-2-amine.

Scientific Research Applications

N-Benzyl-4-bromo-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-4-bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-bromo-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and bromine groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

N-benzyl-4-bromo-N-methylpyrimidin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)12-14-8-7-11(13)15-12/h2-8H,9H2,1H3

InChI Key

WQZYKKBDIGJFNV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=CC(=N2)Br

Origin of Product

United States

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